![molecular formula C27H38O4 B1249134 Stypoquinonic acid](/img/structure/B1249134.png)
Stypoquinonic acid
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Overview
Description
Stypoquinonic acid is a natural product found in Stypopodium zonale with data available.
Scientific Research Applications
Tyrosine Kinase Inhibition
Stypoquinonic acid, a compound isolated from the marine brown alga Stypopodium zonale, has shown potential as a tyrosine kinase inhibitor. In a study by Wessels, König, and Wright (1999), it was found to inhibit tyrosine kinase p56lck, indicating its potential for applications in cancer research and therapy (Wessels, König, & Wright, 1999).
Cytotoxic Activity
Another research on terpenoids from Stypopodium zonale, including stypoquinonic acid, highlighted its cytotoxic activity against human lung and colon carcinoma. This study by Dorta et al. (2002) suggests the potential of stypoquinonic acid in developing treatments for these types of cancer (Dorta, Cueto, Brito, & Darias, 2002).
Stereochemistry Studies
Dorta, Díaz-Marrero, Cueto, and Darias (2003) conducted a study focusing on the stereochemistry of stypoquinonic acid. Understanding the stereochemistry of such compounds is crucial for drug development and can influence the biological activity of the molecule (Dorta, Díaz-Marrero, Cueto, & Darias, 2003).
properties
Product Name |
Stypoquinonic acid |
---|---|
Molecular Formula |
C27H38O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-[(1S,4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[(5-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C27H38O4/c1-16(2)21-7-9-23-26(5,22(21)8-10-24(29)30)12-11-18(4)27(23,6)15-19-14-20(28)13-17(3)25(19)31/h13-14,18,22-23H,7-12,15H2,1-6H3,(H,29,30)/t18-,22-,23+,26+,27+/m1/s1 |
InChI Key |
UKTQYWBDQDXWDJ-NTNJQHIWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=C(C3=O)C)CCC(=C(C)C)[C@H]2CCC(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)C)CCC(=C(C)C)C2CCC(=O)O)C |
synonyms |
stypoquinonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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